molecular formula C24H29ClN2O7S B2438908 Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate CAS No. 1351619-84-5

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate

Cat. No. B2438908
CAS RN: 1351619-84-5
M. Wt: 525.01
InChI Key: FZKVXHNEURRQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C24H29ClN2O7S and its molecular weight is 525.01. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Research has focused on synthesizing various thiophene derivatives, showcasing methodologies that could potentially be applied to the synthesis of Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate. For instance, the synthesis and crystal structure analysis of similar compounds provide insights into the chemical reactions and structural characterizations that could be relevant (Liang Xiao-lon, 2015).

Crystal Structure Characterization : Detailed structural analysis, such as single-crystal X-ray diffraction, is crucial for understanding the molecular geometry, bonding patterns, and potential intermolecular interactions within thiophene derivatives. This analytical approach helps in elucidating the crystal packing and hydrogen-bonding networks which stabilize the structure (Liang Xiao-lon, 2015).

Potential Antimicrobial Properties

Antimicrobial Studies : Several studies have synthesized new thiophene derivatives to evaluate their antimicrobial efficacy. For example, new quinazolines with potential antimicrobial agents have been developed by reacting certain thiophene derivatives with various reagents, highlighting the potential of thiophene cores in contributing to antimicrobial activity (N. Desai et al., 2007). Another study focused on the antimicrobial activity of thiophene disperse dyes on polyester fabrics, indicating the broad applicability of thiophene derivatives in materials science and biomedical fields (H. E. Gafer, E. Abdel‐Latif, 2011).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S.C2H2O4/c1-4-28-22(27)20-19(16-5-7-17(23)8-6-16)15(3)29-21(20)24-18(26)13-25-11-9-14(2)10-12-25;3-1(4)2(5)6/h5-8,14H,4,9-13H2,1-3H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKVXHNEURRQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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